methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride
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Overview
Description
Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is often carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
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Attachment to the Phenyl Group: : The tetrazole derivative is then coupled with a benzyl halide (e.g., benzyl chloride) through a nucleophilic substitution reaction. This step usually requires a base such as potassium carbonate (K2CO3) and is performed in an organic solvent like acetonitrile .
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Introduction of the Methylamine Group: This can be achieved by reacting the intermediate compound with methylamine hydrochloride in the presence of a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methylamine moiety, leading to the formation of imines or nitriles under strong oxidizing conditions.
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Reduction: : Reduction reactions can target the tetrazole ring, potentially converting it into an amine or other reduced forms under the influence of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of tetrazole-containing molecules with biological targets. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other metal-dependent biological processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in the design of new drugs. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids and other functional groups, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The tetrazole ring can act as a bioisostere, mimicking the behavior of other functional groups and thereby influencing the activity of enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Similar in structure but lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.
Benzylamine: Contains a phenyl group and an amine group but lacks the tetrazole ring, resulting in different chemical properties and reactivity.
Tetrazole: The parent compound of the tetrazole ring, used in various chemical syntheses but without the additional functional groups present in methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride.
Uniqueness
This compound is unique due to the combination of the tetrazole ring, phenyl group, and methylamine moiety. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2680530-23-6 |
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Molecular Formula |
C9H12ClN5 |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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